molecular formula C11H26O2Si3 B12601699 CID 70349174

CID 70349174

Cat. No.: B12601699
M. Wt: 274.58 g/mol
InChI Key: NCSFOTYLGMMZOT-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by a trisiloxane backbone with cyclohexyl and methyl substituents. This compound is known for its unique properties, including hydrophobicity and thermal stability, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of cyclohexene with 1,1,3,5,5-pentamethyltrisiloxane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is scaled up by optimizing the reaction conditions, such as using higher concentrations of reactants and catalysts. The process involves continuous monitoring and control of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted trisiloxanes depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane involves its interaction with various molecular targets. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The platinum catalyst plays a crucial role in activating the silicon-hydrogen bond, enabling the reaction to proceed efficiently.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the cyclohexyl group.

    1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane: Contains vinyl groups instead of the cyclohexyl group.

Uniqueness

3-Cyclohexyl-1,1,3,5,5-pentamethyltrisiloxane is unique due to the presence of the cyclohexyl group, which imparts additional hydrophobicity and steric bulk. This makes it particularly useful in applications where enhanced stability and hydrophobicity are desired.

Properties

Molecular Formula

C11H26O2Si3

Molecular Weight

274.58 g/mol

InChI

InChI=1S/C11H26O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h11H,6-10H2,1-5H3

InChI Key

NCSFOTYLGMMZOT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C1CCCCC1)O[Si](C)C

Origin of Product

United States

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